Superior Activity in Plasmacytoma and Leukemia Models Compared to Carmustine
In comparative preclinical studies, Aranose demonstrated higher antineoplastic activity than Carmustine in specific tumor models. This finding is crucial for research focused on these particular cancers [1].
| Evidence Dimension | Antitumor Activity |
|---|---|
| Target Compound Data | Higher activity (no specific IC50 provided, qualitative assessment) |
| Comparator Or Baseline | Carmustine (BCNU) |
| Quantified Difference | Higher activity towards plasma cytoma MOPC-406 and spontaneous leukemia in AKR mice |
| Conditions | In vivo: AKR mice models of plasmacytoma and spontaneous leukemia [1] |
Why This Matters
This head-to-head data provides a clear rationale for selecting Aranose over Carmustine for research applications involving specific leukemia and plasmacytoma models.
- [1] MedChemExpress. Aranose Product Page. View Source
